N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O3S/c1-15(32)16-4-8-19(9-5-16)27-22(33)14-35-23-11-10-20-28-29-21(31(20)30-23)12-13-26-24(34)17-2-6-18(25)7-3-17/h2-11H,12-14H2,1H3,(H,26,34)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLQKFVYLFVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities against c-Met and VEGFR-2. This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that promote cell proliferation and survival. This leads to a reduction in the growth of cancer cells.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
The compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines. It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biological Activity
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H24N6O3S
- Molecular Weight : 488.57 g/mol
- CAS Number : 1021061-47-1
The structure includes a triazole ring, a pyridazine moiety, and an acetylphenyl group which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings : A series of synthesized derivatives were tested against various bacterial and fungal strains. The results showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Moderate |
| Compound C | C. albicans | Moderate |
Antimalarial Activity
Related compounds have been evaluated for their antimalarial properties. For example, a study on triazole derivatives demonstrated significant in vitro activity against Plasmodium falciparum, particularly in drug-resistant strains. The mechanism appears to involve interference with the parasite's metabolic pathways .
The biological activity of this compound can be attributed to several factors:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes in microbial metabolism.
- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell death.
- Interference with DNA Synthesis : Some derivatives have been noted to affect nucleic acid synthesis in pathogens.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various derivatives were synthesized and screened for antimicrobial activity. The study concluded that modifications to the triazole ring significantly enhanced efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 2: Antimalarial Testing
A specific derivative was tested in vivo using a murine model infected with Plasmodium yoelii. Results indicated that treated mice exhibited reduced parasitemia and improved survival rates compared to untreated controls. The compound's safety profile was also favorable, showing minimal toxicity at effective doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Functional Comparisons
- Target Compound vs. CAS 891117-12-7 : The acetylphenyl group in the former could enable stronger hydrogen bonding with target proteins, while the ethoxyphenyl group in the latter may prioritize hydrophobic interactions .
- Target Compound vs. CAS 896054-33-4 : The benzothiazole moiety in CAS 896054-33-4 may confer fluorescence properties, useful in imaging studies, absent in the target compound .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can researchers ensure high yield and purity?
The synthesis involves multi-step reactions, including:
- Precursor assembly : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization reactions under controlled temperatures (60–100°C) .
- Thioether linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with triethylamine as a catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the final compound (>95% purity) . Key considerations include optimizing solvent choice, reaction time, and catalyst ratios to minimize side products .
Q. What analytical methods are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., acetylphenyl at δ 2.5–2.7 ppm, fluorobenzamide aromatic protons at δ 7.1–7.9 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ~550–600 Da range) .
- HPLC : Retention time consistency and peak symmetry to assess purity (>95%) .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Anti-inflammatory potential : COX-2 inhibition assays via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyridazine derivatives?
- Structural analogs : Compare substituent effects (e.g., 4-fluorobenzamide vs. 4-methoxybenzamide) on target binding using molecular docking (AutoDock Vina) .
- Assay conditions : Validate reproducibility under standardized protocols (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS analysis to identify metabolic hotspots .
- Bioavailability : Formulate as nanoparticles (PLGA-based) for improved absorption .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitutions : Replace the 4-acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Core modifications : Compare triazolopyridazine vs. triazolopyrimidine scaffolds using free-energy perturbation (FEP) simulations .
- Biological validation : Test analogs in parallel against primary (e.g., kinase inhibition) and secondary targets (e.g., tubulin polymerization) .
Q. What computational tools are effective for predicting target interactions?
- Molecular docking : Use Schrödinger Suite or MOE to model binding to kinase ATP pockets (e.g., PDB ID 4HJO) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- QSAR models : Build regression models (Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to identify exposure-response relationships .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative whole-body autoradiography .
- Metabolite identification : Use HR-MS/MS to characterize active metabolites contributing to efficacy .
Methodological Challenges & Solutions
Q. How to mitigate synthetic challenges in scaling up production?
- Process optimization : Replace hazardous solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>80%) .
- Quality control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .
Q. What approaches validate the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Degradant profiling : Use UPLC-PDA to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
